molecular formula C8H5IO3 B13126678 2-(2-Iodophenyl)-2-oxoaceticacid

2-(2-Iodophenyl)-2-oxoaceticacid

Katalognummer: B13126678
Molekulargewicht: 276.03 g/mol
InChI-Schlüssel: BPZZDKIVKSVLAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Iodophenyl)-2-oxoacetic acid is a substituted acetic acid derivative characterized by the presence of an iodine atom attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(2-Iodophenyl)-2-oxoacetic acid can be synthesized from 2-iodobenzyl cyanide. The synthetic route involves the palladium-catalyzed reaction with allenes to form 1,3-butadienes. Additionally, it can undergo photolysis in carbon tetrachloride to form the corresponding chloro compound .

Industrial Production Methods: While specific industrial production methods for 2-(2-Iodophenyl)-2-oxoacetic acid are not widely documented, the general approach involves the use of palladium-catalyzed reactions and photolysis techniques, which are scalable for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, although specific details are not widely documented.

    Reduction: Reduction reactions are possible, but detailed conditions and reagents are not specified.

    Substitution: The compound can participate in substitution reactions, particularly involving the iodine atom on the phenyl ring.

Common Reagents and Conditions:

    Palladium Catalysts: Used in the synthesis and various reactions involving the compound.

    Photolysis: Utilized in the formation of chloro compounds from the parent compound.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(2-Iodophenyl)-2-oxoacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 2-(2-Iodophenyl)-2-oxoacetic acid involves its reactivity due to the presence of the iodine atom and the oxo group. The compound can undergo various chemical transformations, including palladium-catalyzed reactions and photolysis, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the iodine atom and the oxo group .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H5IO3

Molekulargewicht

276.03 g/mol

IUPAC-Name

2-(2-iodophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H5IO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)

InChI-Schlüssel

BPZZDKIVKSVLAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.